REACTION_SMILES
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[C:21]([CH:22]=[CH:23][C:24](=[O:25])[O-:26])(=[O:27])[O-:28].[CH:29]([OH:30])([CH3:31])[CH3:32].[Cl:8][c:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1.[ClH:7].[cH:15]1[cH:16][cH:17][n:18][cH:19][cH:20]1.[n:1]1([NH2:6])[n:2][cH:3][cH:4][cH:5]1>>[C:21]([CH:22]=[CH:23][C:24](=[O:25])[OH:26])(=[O:27])[OH:28].[n:1]1([NH:6][c:9]2[cH:10][cH:11][n:12][cH:13][cH:14]2)[n:2][cH:3][cH:4][cH:5]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C=CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(C)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Clc1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Nn1cccn1
|
Name
|
|
Type
|
product
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Smiles
|
O=C(O)C=CC(=O)O
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Name
|
|
Type
|
product
|
Smiles
|
c1cnn(Nc2ccncc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |